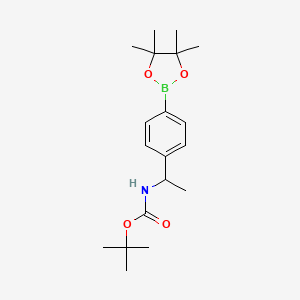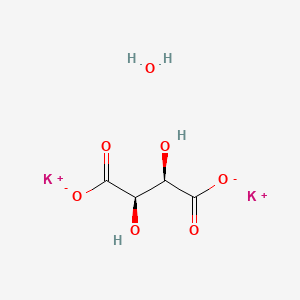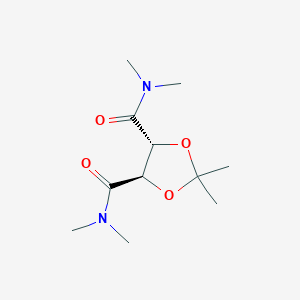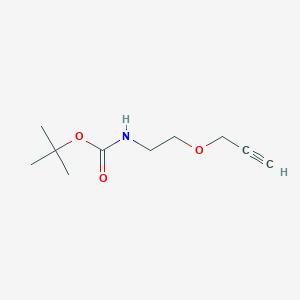
(Ethylenediamine)dinitratopalladium(II)
Descripción general
Descripción
Synthesis Analysis
(Ethylenediamine)dinitratopalladium(II) can be synthesized through the reaction between palladium (II) nitrate and ethylenediamine in water or ethanol. The reaction can be carried out at room temperature or under slightly elevated temperatures (50-60°C) for faster reaction rates.Molecular Structure Analysis
The molecular formula of (Ethylenediamine)dinitratopalladium(II) is C2H6N4O6Pd . It consists of ethylenediamine ligands and nitrate ions bonded to a central palladium atom.Chemical Reactions Analysis
(Ethylenediamine)dinitratopalladium(II) is a versatile chemical compound used in scientific research. It exhibits perplexing properties, making it ideal for catalytic reactions and coordination chemistry studies.Physical And Chemical Properties Analysis
(Ethylenediamine)dinitratopalladium(II) has a molecular weight of 288.51 . It is a diamagnetic compound.Aplicaciones Científicas De Investigación
1. Synthesis and Reactivity
(Ethylenediamine)dinitratopalladium(II), synthesized from enPdCl2 and AgNO3, crystallizes from aqueous solutions. It serves as a convenient source of highly reactive [enPd(H2O)2]2+ when the nitrates are replaced by water ligands. This compound is notable for its reactivity and potential utility in various synthesis processes (Cerdà, Costisella, & Lippert, 2006).
2. Molecular Self-Assembly
The (Ethylenediamine)dinitratopalladium(II) unit has been instrumental in molecular self-assembly. It has been used for designing discrete two- and three-dimensional structures due to its 90-degree coordination angle, contributing to the construction of complex architectures like cages, bowls, and spheres (Fujita et al., 2005).
3. Sensor Applications
Ethylenediamine compounds, including those related to (Ethylenediamine)dinitratopalladium(II), have found applications in sensor technologies. For instance, ethylenediamine has been used in the development of luminescent materials and sensors, showcasing changes in color or luminescence in response to specific stimuli, which is beneficial for various industrial applications (Li, Yang, & Li, 2016).
4. Analytical Chemistry
In analytical chemistry, ethylenediamine-based compounds are utilized for the preconcentration and determination of metal ions in different sample matrices. This application is crucial for environmental monitoring and analytical method development (Murthy & Ryan, 1982).
5. Coordination Chemistry
Studies in coordination chemistry often involve (Ethylenediamine)dinitratopalladium(II) due to its ability to form stable complexes with various ligands. This property is essential for understanding and developing new compounds in inorganic chemistry and related fields (Kuroda, Ohtsuka, & Matsumoto, 1975).
Mecanismo De Acción
Safety and Hazards
(Ethylenediamine)dinitratopalladium(II) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
ethane-1,2-diamine;palladium(2+);dinitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQGMIFFWZHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N4O6Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)


![9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate](/img/structure/B3068559.png)



![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)
